methyl 4-{1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate
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Overview
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps, each requiring specific reagents and conditions. For example, the synthesis of similar compounds often involves reactions like condensation, substitution, or addition .Molecular Structure Analysis
The molecular structure of an organic compound can be determined using techniques like nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography. These techniques provide information about the types of atoms in the compound and how they are connected .Chemical Reactions Analysis
Organic compounds can undergo a variety of chemical reactions, depending on their functional groups. Common reactions include substitution, addition, elimination, and rearrangement reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of an organic compound, such as its melting point, boiling point, solubility, and reactivity, can be determined using various analytical techniques .Scientific Research Applications
Fluorinated Molecules in Crystallography
Fluorinated small molecules, such as ortho-fluorophenylglycine and methyl 4-(fluorocarbonyl)benzoate, showcase unique structural properties in crystallography. These compounds feature planar configurations and hydrogen bonding that contribute to their stability and reactivity, making them of interest in material science and pharmaceutical research (Burns & Hagaman, 1993).
Photopolymerization Initiators
Compounds with chromophore groups linked to the aminoxyl function, similar in structure to methyl 4-[[1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate, are used as photoiniters in nitroxide-mediated photopolymerization (NMP). These compounds decompose under UV irradiation to generate radicals necessary for polymerization, indicating their utility in the development of new polymer materials (Guillaneuf et al., 2010).
Liquid Crystalline Behaviors
Derivatives of methyl 4-[[1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate exhibit liquid crystalline behaviors, essential for applications in display technologies and optoelectronic devices. These compounds' mesomorphic behavior is dependent on the length of the alkoxy chain and the substituent groups, contributing to the understanding of molecular design for specific liquid crystalline properties (Al-Obaidy et al., 2021).
Heterocyclic System Synthesis
Methyl 4-[[1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate and similar compounds serve as precursors in the synthesis of heterocyclic systems, which are foundational in developing pharmaceuticals and agrochemicals. These precursors enable the preparation of various heterocyclic structures, showcasing their versatility in synthetic chemistry (Selič et al., 1997).
Hyperbranched Aromatic Polyamides
Thermal polymerization of compounds related to methyl 4-[[1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate results in hyperbranched aromatic polyamides. These polymers' solubility and molecular weight properties make them suitable for various applications, including coatings, adhesives, and composite materials (Yang et al., 1999).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
methyl 4-[[1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O5/c1-28-21(27)15-6-10-17(11-7-15)23-19(25)18-3-2-12-24(20(18)26)29-13-14-4-8-16(22)9-5-14/h2-12H,13H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDKXCVRWYSBKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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